(+)-Butaclamol hydrochloride
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.). It may also include details about its discovery or synthesis .
Synthesis Analysis
This involves detailing the process used to synthesize the compound. It may include the starting materials, the conditions required, and the steps involved .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes. It may include the conditions required for these reactions and the products formed .Physical and Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Enantioanalysis in Antipsychotic Treatment
Enantioanalysis Using Chiral Selectors : Research has explored the use of vancomycin and teicoplanin as chiral selectors for the enantioanalysis of (-)butaclamol, a component of the antipsychotic drug butaclamol. This study focused on developing enantioselective, potentiometric membrane electrodes (EPMEs) for assaying butaclamol. The electrodes demonstrated near-Nernstian responses in a linear concentration range, indicating their effectiveness for enantioanalysis in serum samples (Stefan-van Staden et al., 2010).
Enantioanalysis Using Potentiometric Electrodes : Another approach used immobilized maltodextrins in carbon paste to create enantioselective potentiometric electrodes. These electrodes effectively analyzed S-butaclamol and R-butaclamol, demonstrating their potential for enantioanalysis in synthetic and urine samples (Stefan-van Staden et al., 2009).
HPLC Enantioseparation in Human Plasma : High-performance liquid chromatography (HPLC) has been used for the enantioseparation of butaclamol in human plasma. This method employed a vancomycin chiral stationary phase and demonstrated high accuracy and precision, indicating its potential for therapeutic monitoring and pharmacokinetic studies (Aboul‐Enein & Hefnawy, 2004).
Miscellaneous Applications
Ionic Liquid Synthesis and Catalysis : The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, was found to efficiently catalyze the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation. This suggests its utility in organic synthesis and as a catalyst in various chemical processes (Zang et al., 2009).
Environmental Applications : A study focusing on the removal of radioactive U(VI) ions from aqueous systems employed electrospun polyacrylonitrile fibers modified with hydroxylamine hydrochloride. The modified fibers exhibited enhanced sorption capacity toward uranium ions, indicating their potential use in environmental cleanup, especially in nuclear plants (Horzum et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-AAJWHBHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017434 | |
Record name | (+)-Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
59.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55528-07-9 | |
Record name | (+)-Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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